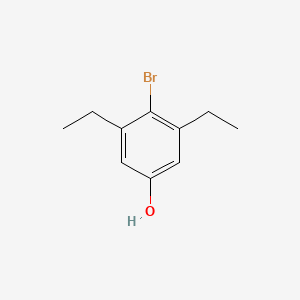

4-Bromo-3,5-diethylphenol

Description

4-Bromo-3,5-dimethylphenol (CAS 7463-51-6), also known as 4-bromo-3,5-xylenol, is a brominated phenolic compound with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol . It features a phenol core substituted with a bromine atom at the para position and methyl groups at the 3 and 5 positions. This compound is widely utilized as a precursor in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials . Its synthesis typically involves bromination of 3,5-dimethylphenol or coupling reactions using brominating agents like dimethylthiocarbamoyl chloride under reflux conditions .

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

4-bromo-3,5-diethylphenol |

InChI |

InChI=1S/C10H13BrO/c1-3-7-5-9(12)6-8(4-2)10(7)11/h5-6,12H,3-4H2,1-2H3 |

InChI Key |

QSFPEQVSTGLJFU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1Br)CC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 4-bromo-3,5-dimethylphenol and its analogues:

Key Comparisons:

Substituent Effects on Reactivity Electron-Withdrawing vs. Electron-Donating Groups: The methyl groups in 4-bromo-3,5-dimethylphenol enhance steric hindrance and mildly donate electrons, stabilizing the phenol ring. In contrast, fluorine atoms in 4-bromo-3,5-difluorophenol increase electronegativity, making the compound more reactive toward electrophilic substitution . Functional Group Diversity: The carbamate group in BDMC introduces pesticidal activity by targeting acetylcholinesterase enzymes, while the benzamide derivative (C₉H₁₀BrNO) is tailored for drug discovery due to its hydrogen-bonding capacity .

Synthetic Pathways 4-Bromo-3,5-dimethylphenol is synthesized via bromination of 3,5-dimethylphenol or via Ullmann-type coupling reactions . BDMC is produced by reacting 4-bromo-3,5-dimethylphenol with methyl isocyanate . The difluoro analogue (C₆H₃BrF₂O) requires fluorination agents like SF₄ or HF-pyridine for substitution .

Applications Agrochemicals: BDMC’s carbamate group is critical for pesticidal activity, whereas the parent phenol is a building block for herbicides . Pharmaceuticals: The benzamide derivative (C₉H₁₀BrNO) is explored in kinase inhibitor development . Materials Science: The difluoro derivative’s stability under harsh conditions makes it suitable for fluoropolymer synthesis .

Research Findings and Data

Spectroscopic Data

- NMR: The methyl groups in 4-bromo-3,5-dimethylphenol produce distinct singlets at δ 2.3 ppm (¹H) and δ 20–22 ppm (¹³C), whereas fluorine substituents in the difluoro analogue cause splitting in ¹⁹F NMR spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.